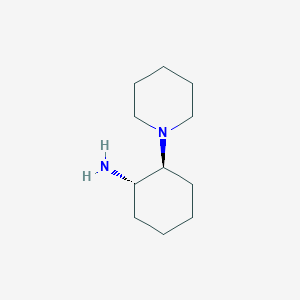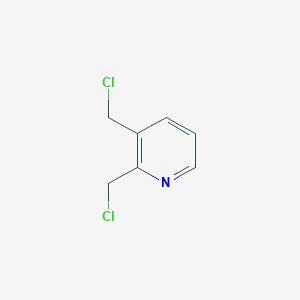
2,3-Bis(chloromethyl)pyridine
Vue d'ensemble
Description
2,3-Bis(chloromethyl)pyridine is a chemical compound with the molecular formula C7H7Cl2N. It has an average mass of 176.043 Da and a monoisotopic mass of 174.995560 Da .
Molecular Structure Analysis
The molecular structure of 2,3-Bis(chloromethyl)pyridine consists of a pyridine ring with chloromethyl groups attached at the 2nd and 3rd positions .Chemical Reactions Analysis
While specific chemical reactions involving 2,3-Bis(chloromethyl)pyridine are not detailed in the sources retrieved, it’s known that pyridinium salts, which include compounds like 2,3-Bis(chloromethyl)pyridine, play a significant role in a wide range of research topics .Physical And Chemical Properties Analysis
2,3-Bis(chloromethyl)pyridine has a molecular formula of C7H7Cl2N, an average mass of 176.043 Da, and a monoisotopic mass of 174.995560 Da .Applications De Recherche Scientifique
Diels-Alder Reactions
2,3-Bis(chloromethyl)pyridine is utilized in the production of various pyridine o-quinodimethane analogues. These analogues are generated through reductive 1,4-elimination and are trapped in situ with different dienophiles to form tetrahydroquinoline and -isoquinoline type adducts. This process is significant for its regiospecific cycloaddition, particularly with electron-rich dienophiles (Carly et al., 1996).
Formation of N-Heterocyclic Complexes
This compound is essential in forming N-heterocyclic complexes of rhodium and palladium. 2,6-bis(chloromethyl)pyridine reacts with n-butylimidazole to yield specific ligands, which then react with various metal complexes to form N-heterocyclic complexes. These are characterized by NMR spectroscopy and X-ray crystallography (Simons et al., 2003).
Catalyst in the Heck Reaction
2,3-Bis(chloromethyl)pyridine is involved in the formation of a pincer (Se,N,Se) ligand, which is efficient as a catalyst for the Heck coupling reaction. This application is significant for its potential in organic synthesis and pharmaceuticals (Das et al., 2009).
Electrochemical Reduction Studies
The compound plays a role in electrochemical studies, particularly in the direct and cobalt(I) salen-catalyzed reduction at carbon cathodes. Its reduction properties are of interest in the field of electrochemistry and may have implications for energy storage technologies (Ji et al., 2001).
Palladium-Catalyzed Synthesis of Arylboronic Esters
It is also used in synthesizing a particular pyridine ligand, which is then used in the palladium-catalyzed synthesis of arylboronic esters. This synthesis is crucial in the field of organic chemistry for the creation of various organic compounds (Melaimi et al., 2004).
In Near IR Sensitization of Nanocrystalline TiO2 Films
Bis(3,4-dicarboxypyridine)(1,4,8,11,15,18,22,25-octamethyl-phthalocyaninato)ruthenium(II), anchored to nanocrystalline TiO2 films through axial pyridine 3,4-dicarboxylic acid ligands, uses this compound as an efficient near IR sensitizer for photovoltaic injection cells based on nanocrystalline TiO2 films. This application is crucial in the development of renewable energy technologies (Nazeeruddin et al., 1998).
Safety and Hazards
When handling 2,3-Bis(chloromethyl)pyridine, it’s important to avoid dust formation, breathing in mist, gas, or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. In case of accidental exposure, immediate measures such as moving the victim to fresh air, washing off the chemical with soap and plenty of water, and seeking medical advice are necessary .
Orientations Futures
Propriétés
IUPAC Name |
2,3-bis(chloromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2N/c8-4-6-2-1-3-10-7(6)5-9/h1-3H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDHDTLFJPYRSBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)CCl)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00561227 | |
| Record name | 2,3-Bis(chloromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00561227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Bis(chloromethyl)pyridine | |
CAS RN |
45754-12-9 | |
| Record name | 2,3-Bis(chloromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00561227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




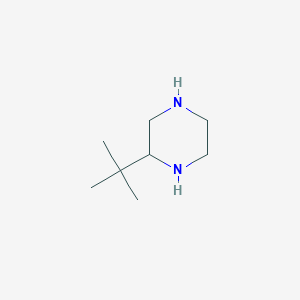
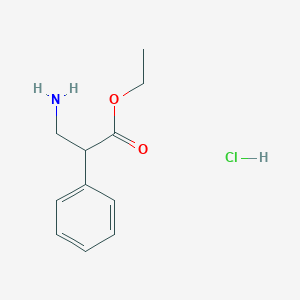



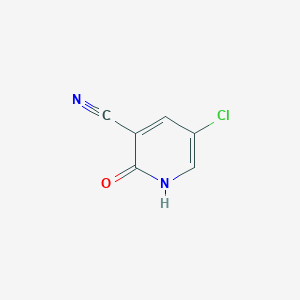

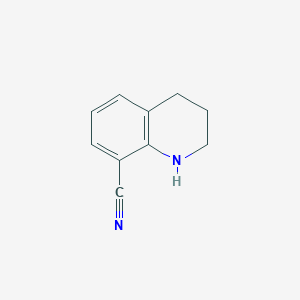
![2-Phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine](/img/structure/B1601951.png)

